N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDTFFKPJTWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Pharmacokinetics
This characteristic can significantly impact the compound’s bioavailability and its ability to reach its target within the cell.
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects, particularly against cancer cell lines. It has been shown to have superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes. Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound, affecting its stability or activity.
Biological Activity
N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Pyrazolo[3,4-d]pyrimidines often function as inhibitors of various kinases, including c-Src, a non-receptor tyrosine kinase implicated in cancer progression. The introduction of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold can enhance the inhibitory potency against these kinases.
- c-Src Inhibition : Research has shown that derivatives like SI388 exhibit strong inhibitory effects on c-Src kinase, leading to decreased cell viability and tumorigenicity in glioblastoma models. The compound's ability to enhance sensitivity to ionizing radiation further underscores its potential as an anti-cancer agent .
- Anti-inflammatory Activity : Pyrazolo[3,4-d]pyrimidines have also demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Compounds synthesized in recent studies showed significant inhibition of COX-2 with IC50 values comparable to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances binding affinity to target proteins. For instance, modifications that allow for hydrogen bonding with key residues in the active site of kinases like c-Src can significantly improve inhibitory potency .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Activity | Cell Line/Model | IC50 (µM) |
|---|---|---|---|
| SI388 | Src Inhibitor | GBM Models | 0.13 |
| 3b | COX-2 Inhibitor | In vitro Assay | 0.04 |
| 4b | COX-2 Inhibitor | In vitro Assay | 0.04 |
Cancer Research
In vivo studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduce tumor volume in xenograft models. For example, compound SI306 demonstrated notable efficacy against osteosarcoma and neuroblastoma .
Anti-inflammatory Effects
The anti-inflammatory potential was evaluated using carrageenan-induced edema models and COX inhibition assays. Compounds with methylsulfanyl substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Substituent Variations at Position 6
The methylsulfanyl group at position 6 distinguishes the target compound from analogues with different substituents:
Key Insights :
N-Substituent Modifications at Position 4
The methyl group at position 4 contrasts with bulkier substituents in analogues:
Key Insights :
Substituent Diversity at Position 1 and 3
Variations at positions 1 and 3 significantly influence biological activity:
Key Insights :
- Phenyl at R1 (target compound) provides a planar aromatic surface for π-π stacking in target binding.
- Bulky R3 substituents (e.g., quinolinyl) enhance specificity for parasitic targets , while iodo groups enable further derivatization via Suzuki coupling .
Q & A
Basic Questions
Q. What are standard protocols for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine under reflux in ethanol to introduce the methylamino group .
- Step 2 : Introduce the methylsulfanyl group via thiolation using methyl disulfide or via substitution with methanethiol in the presence of a base.
- Purification : Recrystallize from ethanol or acetone to achieve >95% purity, confirmed by melting point analysis and NMR .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfanyl at C6: δ ~2.5 ppm for S-CH₃) and aromatic protons (δ ~7.5-8.5 ppm for pyrazole and pyrimidine rings) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
Q. How are Suzuki coupling reactions applied to modify the pyrazolo[3,4-d]pyrimidine core?
- Procedure :
- Use boronic acid derivatives (e.g., arylboronic acids) and palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C.
- Example: Coupling 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine with arylboronic acids introduces aryl groups at C3, enabling structural diversification .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in nucleophilic substitution reactions of pyrazolo[3,4-d]pyrimidine derivatives?
- Strategy :
- Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to favor substitution at C4 over C6 .
- X-ray Crystallography : Resolve ambiguities in substitution sites (e.g., confirming C4 methylation via crystal structure analysis) .
- Competitive Experiments : Compare reaction outcomes with model substrates to map electronic effects .
Q. What computational methods predict the biological activity of pyrazolo[3,4-d]pyrimidine derivatives against viral proteases like SARS-CoV-2 Mpro?
- Approach :
- Molecular Docking : Screen derivatives using AutoDock Vina to assess binding affinity to Mpro’s active site (PDB: 6LU7).
- Machine Learning : Train models on datasets of known inhibitors (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine showed ∆G = -9.2 kcal/mol in silico) .
- MD Simulations : Validate stability of inhibitor-enzyme complexes over 100 ns trajectories .
Q. How do structural modifications influence mitochondrial permeability and TRAP1 inhibition efficacy?
- Key Findings :
- Methylsulfanyl at C6 : Enhances lipophilicity (logP > 2.5), improving mitochondrial uptake (e.g., IC₅₀ = 0.8 µM vs. TRAP1 in HCT116 cells) .
- Phenyl at N1 : Stabilizes π-π interactions with TRAP1’s hydrophobic pocket, increasing binding affinity (Kd = 120 nM) .
- Metabolic Stability : Methyl groups reduce oxidative metabolism (t₁/₂ > 6 hours in plasma) .
Q. How do researchers validate the specificity of kinase inhibitors like PP2 in cellular studies?
- Experimental Design :
- Control Compounds : Use inactive analogs (e.g., PP3) to rule out off-target effects .
- Kinase Profiling : Screen against panels of 100+ kinases (e.g., PP2 inhibits Fyn with IC₅₀ = 5 nM vs. >10 µM for unrelated kinases) .
- Genetic Knockdown : Compare inhibitor effects in WT vs. Fyn-knockout cell lines .
Q. What are the challenges in resolving crystal structures of pyrazolo[3,4-d]pyrimidine derivatives?
- Solutions :
- SHELXL Refinement : Address disorder in flexible substituents (e.g., methyl groups) using anisotropic displacement parameters .
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., data collected at 100 K) .
- Twinned Crystals : Apply twin-law corrections (e.g., BASF scaling in SHELXL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
